molecular formula C20H26O6 B1197980 Gibberellin A36 CAS No. 38076-57-2

Gibberellin A36

Cat. No.: B1197980
CAS No.: 38076-57-2
M. Wt: 362.4 g/mol
InChI Key: JZBLVVPDEDCVQA-SQLMURCQSA-N
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Description

Gibberellin A36 is a C20-gibberellin and a dicarboxylic acid.

Q & A

Basic Research Questions

Q. What are the primary methodological approaches for detecting and quantifying Gibberellin A36 in plant tissues?

  • Answer: GA36 detection typically involves high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for specificity and sensitivity. Tissue extraction protocols often include solvent partitioning (e.g., methanol/water) and purification via solid-phase extraction (SPE). Validation requires spike-recovery experiments and comparison with internal standards like deuterated gibberellins . For quantification, calibration curves using known concentrations of synthetic GA36 are essential to ensure accuracy.

Q. How does this compound influence plant developmental processes compared to other gibberellins?

  • Answer: GA36’s role is studied using mutant plants (e.g., gibberellin-deficient mutants) or exogenous application assays. Dose-response experiments (e.g., 0.1–100 µM GA36) are conducted to measure effects on stem elongation, flowering time, or fruit development. Comparative studies with GA3 or GA4 often reveal structural-activity relationships, highlighting differences in receptor binding affinity or metabolic stability . Transcriptomic analysis of GA-responsive genes (e.g., GID1, DELLA) can further clarify mechanistic distinctions .

Advanced Research Questions

Q. How can experimental designs address contradictory findings on GA36’s role in stress responses across plant species?

  • Answer: Contradictions may arise from species-specific signaling pathways or environmental variables (e.g., light, temperature). To resolve this, factorial experiments should test GA36 under controlled abiotic/biotic stress conditions (e.g., drought, pathogen exposure) while monitoring physiological markers (e.g., proline, antioxidant enzymes). Meta-analysis of existing datasets can identify confounding variables, and cross-species comparative genomics may reveal conserved vs. divergent regulatory networks .

Q. What statistical frameworks are optimal for analyzing GA36’s dose-dependent effects in multi-omics studies?

  • Answer: Multivariate analysis (e.g., PCA, PLS-DA) is critical for integrating transcriptomic, metabolomic, and phenotypic data. Nonlinear regression models (e.g., log-logistic curves) can quantify dose-response relationships. Bayesian hierarchical models are useful for accounting for nested variables (e.g., tissue type, developmental stage). Reproducibility requires stringent false-discovery-rate (FDR) corrections and open-access data deposition .

Q. How can researchers validate the specificity of GA36 antibodies in immunoassays to avoid cross-reactivity?

  • Answer: Antibody validation involves testing against structurally similar gibberellins (e.g., GA3, GA4) via competitive ELISA. Cross-reactivity thresholds (e.g., <5%) should be established using dilution series. Western blotting with protein extracts from GA-deficient mutants can confirm target specificity. Collaborative validation across labs using standardized protocols minimizes batch effects .

Q. Methodological Guidance for GA36 Studies

Table 1: Key Considerations for GA36 Experimental Design

VariableRecommendationRationale
Plant Material Use homozygous gibberellin-deficient mutants (e.g., ga1-3 Arabidopsis)Reduces endogenous GA interference
Application Method Foliar spray vs. root drench with surfactants (e.g., Tween-20)Ensures consistent uptake
Data Reproducibility Pre-register protocols (e.g., OSF) and include biological replicates (n ≥ 6)Mitigates batch variability

Properties

CAS No.

38076-57-2

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

InChI

InChI=1S/C20H26O6/c1-10-7-20-8-11(10)3-4-12(20)19(9-21)6-5-13(22)18(2,17(25)26)15(19)14(20)16(23)24/h9,11-15,22H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1

InChI Key

JZBLVVPDEDCVQA-SQLMURCQSA-N

SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O

Isomeric SMILES

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O

Canonical SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Gibberellin A36
Gibberellin A36
Gibberellin A36
Gibberellin A36
Gibberellin A36
Gibberellin A36

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.